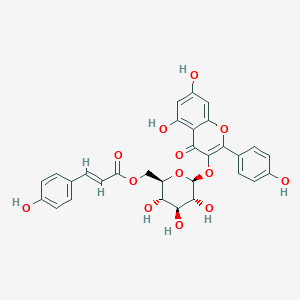

Tiliroside

説明

Tiliroside has been reported in Daphne genkwa, Leonurus japonicus, and other organisms with data available.

isolated from seeds of Eremocarpus setigerus

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-VWMSDXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021936 | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20316-62-5 | |

| Record name | Tiliroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20316-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiliroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020316625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILIROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15M04TXR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiliroside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliroside, a glycosidic flavonoid, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, distribution within the plant kingdom, and the molecular pathways it modulates. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside a quantitative summary of its content in various plant species. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is widely distributed throughout the plant kingdom, found in various families, including Rosaceae, Malvaceae, Tiliaceae, Amaranthaceae, and Acanthaceae.[1] It is present in different parts of the plants, such as leaves, flowers, fruits, and roots. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and even the geographical location of collection.

Tabulated Summary of this compound Content in Various Plant Sources

The following table summarizes the quantitative data on this compound content in a range of plant species, providing a comparative overview for researchers seeking potent natural sources of this compound.

| Botanical Name | Family | Plant Part | This compound Content (mg/g of dry weight unless otherwise specified) | Reference |

| Althaea rosea Cav. var. nigra | Malvaceae | Flowers | 126.5 | [1] |

| Althaea officinalis L. | Malvaceae | Leaves | 59.4 | [1] |

| Alcea biennis Winterl | Malvaceae | Ethyl acetate subextract | 75.4263 mg/g of extract | [2] |

| Tilia platyphyllos Scop. | Tiliaceae | Inflorescences | 49.2 - 55.8 µg/g of extract | [1] |

| Tilia cordata Mill. | Tiliaceae | Inflorescences | 49.2 µg/g | |

| Tilia americana | Tiliaceae | Leaves (FAC1-2 fraction) | 24.7 mg/g of fraction | |

| Rosa rugosa Thunb. | Rosaceae | Flowers | Not specified, but considered a rich source | |

| Rubus idaeus L. | Rosaceae | Leaves | 4.5 | |

| Rubus idaeus L. | Rosaceae | Fruits | 3.1 | |

| Fragaria ananassa (Strawberry) | Rosaceae | Defatted seeds | 2.43 mg/g (243.2 mg/100g) | |

| Agrimonia pilosa Ledeb | Rosaceae | Herbs | Major component of ethanol extract | |

| Hippophae salicifolia D. Don | Elaeagnaceae | Leaves | Present (quantified with other phenolics) | |

| Odontonema strictum | Acanthaceae | Leaves | Isolated | |

| Pfaffia townsendii | Amaranthaceae | - | Isolated | |

| Urena lobata L. | Malvaceae | - | Quantified by HPLC | |

| Daphne genkwa | Thymelaeaceae | - | Reported presence | |

| Leonurus japonicus | Lamiaceae | - | Reported presence | |

| Eremocarpus setigerus | Euphorbiaceae | Seeds | Isolated | |

| Potentilla spp. | Rosaceae | Aerial parts | Significant amount detected | |

| Gossypium hirsutum | Malvaceae | Flowers | Significant amount detected | |

| Platanus acerifolia | Platanaceae | - | Reported presence |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound from plant materials, based on established scientific literature.

Extraction of this compound

The initial step in obtaining this compound involves its extraction from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the final product.

2.1.1. Maceration with Methanol

-

Protocol:

-

Air-dry and powder the plant material (e.g., 5g).

-

Extract the powdered material with 80% hot methanol for 2 hours on a water bath.

-

Filter the extract.

-

Re-extract the plant material with a fresh portion of 80% methanol.

-

Combine the filtrates and evaporate to dryness using a rotary evaporator.

-

Dissolve the residue in hot water (e.g., 15 ml).

-

After 18 hours, vortex-mix the solution for 5 minutes and centrifuge at 9000g for 10 minutes. The supernatant can then be used for further purification.

-

2.1.2. Accelerated Solvent Extraction (ASE)

ASE is a more rapid and efficient method for extracting this compound.

-

Optimized Protocol for Defatted Strawberry Seeds:

-

Solvent: 63% ethanol in water.

-

Temperature: 65 °C.

-

Extraction Cycles: Four.

-

This method has been shown to yield up to 243.2 mg of this compound from 100 g of defatted strawberry seeds.

-

-

Optimized Protocol for Tilia L. Flowers:

-

Solvent: 70% ethanol with the addition of 1% acetic acid.

-

This method proved to be the most effective for extracting this compound from linden flowers.

-

Isolation and Purification of this compound

Following extraction, this compound needs to be isolated and purified from the crude extract.

2.2.1. Solid-Phase Extraction (SPE)

SPE is a common technique for sample cleanup and enrichment of this compound.

-

Protocol:

-

Condition a C18 SPE cartridge (e.g., Bakerbond) with 10 ml of 100% methanol, followed by 10 ml of water.

-

Apply the aqueous extract from the maceration step onto the conditioned cartridge.

-

Wash the cartridge with 5 ml of water to remove polar impurities.

-

Elute the adsorbed this compound with 5 ml of 100% methanol.

-

The collected eluate can be directly analyzed by HPLC. A recovery rate of 96.5 ± 3.6% has been reported for this method.

-

2.2.2. Column Chromatography

For larger scale isolation and higher purity, column chromatography is employed.

-

Protocol using Vacuum Liquid Chromatography (VLC) and Sephadex LH-20:

-

The crude extract is first subjected to VLC on silica gel H.

-

The column is eluted with a gradient of solvents with increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column.

-

Quantification of this compound by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the quantitative analysis of this compound.

-

Method 1:

-

Column: ODS Hypersil stainless-steel column.

-

Mobile Phase: Isocratic elution with methanol-10% acetic acid (50:50, v/v).

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 313 nm.

-

Analysis Time: Approximately 12 minutes.

-

-

Method 2 (for Tilia americana extracts):

-

Mobile Phase: Gradient elution with 0.5% aqueous trifluoroacetic acid (solvent A) and acetonitrile (solvent B).

-

Gradient Program: 0-1 min, 10% B; 1-2 min, 15% B; 3-5 min, 20% B; 5-10 min, 70% B; 10-13 min, 60% B; 14-20 min, 100% B; 21-23 min, 0% B; 24 min, 0% B.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 350 nm (for general flavonols) and specifically at 314 nm for this compound.

-

-

Method 3 (for Urena lobata):

-

Column: Agilent Eclipse XDB C18 column (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Detection: UV at 320 nm.

-

Biological Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit pro-inflammatory responses through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: this compound can inhibit the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus. This leads to a downregulation of the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

MAPK Pathway: this compound has been observed to inhibit the phosphorylation of JNK and p38 MAPKs, further contributing to its anti-inflammatory effects.

Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Antioxidant Signaling Pathway

This compound enhances the cellular antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

-

Nrf2 Pathway: this compound can disrupt the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Caption: this compound's antioxidant mechanism through the activation of the Nrf2 pathway.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties, stemming from its ability to modulate specific signaling pathways. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting particularly rich plant species. The detailed experimental protocols for its extraction, isolation, and quantification offer a practical resource for researchers. The elucidation of its mechanisms of action provides a solid foundation for further investigation into its therapeutic potential. This compilation of technical information is intended to facilitate and accelerate research and development efforts focused on this compound for its potential applications in pharmaceuticals and nutraceuticals.

References

Tiliroside: A Comprehensive Technical Guide to its Chemical Structure, Stereoisomers, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliroside, a prominent glycosidic flavonoid found in numerous plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical architecture of this compound, a detailed analysis of its stereoisomers, and a summary of its key biological effects. Experimental protocols for its isolation and characterization are presented, alongside a discussion of the signaling pathways it modulates. All quantitative data is systematically organized into tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Structure of this compound

This compound is a complex natural product classified as a glycosyloxyflavone.[1] Its structure is an amalgamation of three distinct chemical entities: the flavonol kaempferol, a β-D-glucopyranosyl moiety, and a trans-p-coumaroyl group.[2][3] The kaempferol aglycone is attached to the glucose unit at the 3-position via a glycosidic linkage. The trans-p-coumaroyl group is subsequently esterified to the 6''-position of the glucose molecule.[2]

The systematic IUPAC name for this compound is [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.[1] Its molecular formula is C30H26O13, with a corresponding molecular weight of 594.52 g/mol .

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H26O13 | |

| Molecular Weight | 594.52 g/mol | |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

| CAS Number | 20316-62-5 | |

| Appearance | Yellow amorphous powder |

Stereoisomers of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The molecule possesses multiple chiral centers, primarily within the glucose moiety, leading to the potential for numerous stereoisomers.

The absolute configuration of the naturally occurring and most studied form of this compound has been determined and is explicitly defined in its IUPAC name. The glucose unit adopts a β-D-glucopyranosyl configuration. The specific stereochemical designations for the chiral carbons in the glucose ring are 2R, 3S, 4S, 5R, and 6S. The p-coumaroyl group is attached in a trans or (E) configuration at the double bond.

The precise spatial arrangement of these chiral centers is crucial for its interaction with biological targets. Any alteration in the stereochemistry would result in a different stereoisomer, which may exhibit distinct physical, chemical, and pharmacological properties. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each stereocenter, providing an unambiguous description of its three-dimensional structure.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from plant sources is a multi-step process that typically involves extraction followed by chromatographic purification. The following protocol is a generalized procedure based on methodologies reported in the literature.

Workflow for this compound Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Plant Material Preparation: The plant material (e.g., leaves, flowers) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a polar solvent, typically 70-80% aqueous methanol or ethanol. This can be performed using methods such as reflux, maceration with stirring, or ultrasound-assisted extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is often resuspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to enrich the flavonoid fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography, most commonly using a silica gel stationary phase. A gradient elution system, for instance, with a chloroform-methanol mixture of increasing polarity, is employed to separate the components.

-

Crystallization: Fractions containing this compound, as identified by thin-layer chromatography, are pooled and concentrated. This compound is then crystallized from a suitable solvent, such as methanol, to yield a purified product.

-

Purity Analysis: The purity of the isolated this compound is assessed using high-performance liquid chromatography (HPLC) with UV detection.

Structural Characterization

The chemical structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are used to elucidate the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the kaempferol, glucose, and p-coumaroyl moieties.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of this compound and to obtain fragmentation patterns that confirm its structure.

Biological Activity and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. These effects are mediated through its interaction with various cellular signaling pathways.

Table 2: Quantitative Biological Activity of this compound

| Activity | Target/Model | Measurement | Value | Reference |

| Anti-diabetic | Pancreatic α-amylase | IC50 | 0.28 mM | |

| Anti-diabetic | Pancreatic α-amylase | Ki | 84.2 µM | |

| Anti-hyperuricemic | Xanthine Oxidase | IC50 | >100 µM | |

| Antioxidant | Cu2+-induced LDL oxidation | IC50 | 7.0 ± 2.6 µM | |

| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 100 µM | Significant |

Anti-inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling cascades in immune cells.

This compound's Modulation of MAPK/JNK/p38 Signaling Pathway

Caption: this compound inhibits inflammation by suppressing the phosphorylation of JNK and p38.

In lipopolysaccharide (LPS)-activated macrophages, this compound significantly reduces the phosphorylation of JNK and p38 mitogen-activated protein kinases (MAPKs). This leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Neuroprotective Nrf2 Pathway

This compound has demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Activation of the Nrf2 Antioxidant Pathway by this compound

Caption: this compound promotes neuroprotection through the activation of the Nrf2 pathway.

In microglia, this compound increases the protein levels of Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cellular antioxidant defense mechanisms, thereby protecting neuronal cells from inflammation-induced toxicity.

Metabolic Regulation via Adiponectin Signaling

This compound has been shown to ameliorate metabolic disorders by enhancing adiponectin signaling, which plays a crucial role in regulating glucose and fatty acid metabolism.

This compound's Influence on Adiponectin Signaling and Fatty Acid Oxidation

Caption: this compound enhances fatty acid oxidation by upregulating adiponectin signaling.

In obese-diabetic mice, this compound treatment upregulates the messenger RNA expression of adiponectin receptors (AdipoR1 and AdipoR2) in the liver and skeletal muscle. This leads to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), key regulators of fatty acid oxidation.

Conclusion

This compound is a multifaceted flavonoid glycoside with a well-defined chemical structure and stereochemistry. Its diverse biological activities, stemming from its ability to modulate critical cellular signaling pathways, position it as a promising candidate for further investigation in the development of novel therapeutic agents for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and metabolic syndrome. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural product.

References

The Biosynthesis of Tiliroside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a glycosidic flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1] This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, offering valuable insights for researchers in natural product chemistry, plant biology, and drug development. This compound is chemically known as kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside.[2]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway. It can be broadly divided into three key stages:

-

Synthesis of the Aglycone (Kaempferol): This stage involves the production of the flavonoid backbone, kaempferol, from the amino acid phenylalanine.

-

Glucosylation of Kaempferol: A glucose molecule is attached to the kaempferol backbone to form astragalin (kaempferol-3-O-glucoside).

-

Acylation of Astragalin: A p-coumaroyl group is transferred to the glucose moiety of astragalin to yield the final product, this compound.

The overall pathway is depicted in the following diagram:

Figure 1: The biosynthetic pathway of this compound. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-coumarate-CoA ligase; CHS: Chalcone synthase; CHI: Chalcone isomerase; F3H: Flavanone 3-hydroxylase; FLS: Flavonol synthase; UFGT: UDP-glucose:flavonoid 3-O-glucosyltransferase; ACT: Acyl-CoA:flavonoid acyltransferase.

Enzymes of the this compound Biosynthesis Pathway

The synthesis of this compound is catalyzed by a series of enzymes, each playing a crucial role in the transformation of precursors into the final product.

Enzymes of Kaempferol Biosynthesis

The initial steps leading to the formation of the kaempferol aglycone are part of the general flavonoid biosynthesis pathway.[3]

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid, the first committed step in the phenylpropanoid pathway.[3]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin.

-

Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond into the C-ring of dihydrokaempferol to form the flavonol, kaempferol.

Glucosylation and Acylation Enzymes

The final two steps are specific to the formation of this compound from kaempferol.

-

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of kaempferol, forming astragalin.

-

Acyl-CoA:flavonoid acyltransferase (ACT): This enzyme catalyzes the final step, the transfer of a p-coumaroyl group from p-coumaroyl-CoA to the 6''-hydroxyl group of the glucose moiety of astragalin. A hydroxycinnamoyl transferase (HCT) from tea plants (Camellia sinensis), designated as CsHCT, has been shown to catalyze the formation of kaempferol-3-O-(6″-p-coumaroyl)-glucoside.

Quantitative Data on this compound Biosynthesis

Quantitative data on enzyme kinetics and product accumulation are crucial for understanding and manipulating the this compound biosynthesis pathway.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for some of the key enzymes in the this compound pathway. Data for the specific acyltransferase is still limited.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |

| VvGT1 (UFGT) | Kaempferol | 42 | 0.08 | Vitis vinifera | |

| UDP-Glucose | 680 | Vitis vinifera |

This compound Content in Various Plant Species

The concentration of this compound varies significantly among different plant species and even different parts of the same plant. This information is valuable for selecting source materials for extraction and for understanding the natural diversity of this compound.

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Althaea rosea var. nigra | Flowers | 126.5 | |

| Rosa rugosa | Pseudofruits | 9.9 | |

| Tilia cordata | Inflorescences | 0.0492 | |

| Tilia platyphyllos | Inflorescences | 0.0558 | |

| Tilia americana | Leaves | - (Present) | |

| Potentilla chinensis | Aerial parts | - (Present) | |

| Sphaeralcea angustifolia | Aerial parts | - (Present) |

Experimental Protocols

Detailed experimental protocols are essential for studying the enzymes of the this compound biosynthesis pathway.

Protocol 1: Assay for UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) Activity

This protocol is adapted from methods used for characterizing similar flavonoid glucosyltransferases.

1. Enzyme Preparation:

-

Homogenize plant tissue in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol and 10 mM 2-mercaptoethanol).

-

Centrifuge the homogenate to remove cell debris.

-

The crude extract can be used directly or the enzyme can be further purified using techniques like ammonium sulfate precipitation and chromatography (e.g., affinity, ion exchange, and size exclusion chromatography).

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified enzyme or 20-50 µg of crude protein extract

-

100 µM Kaempferol (dissolved in a small amount of DMSO or methanol)

-

250 µM UDP-glucose

-

-

The total reaction volume is typically 5-50 µL.

3. Incubation:

-

Incubate the reaction mixture at 30°C for 10-30 minutes.

4. Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of methanol or by using a specific stop reagent depending on the detection method.

-

The formation of astragalin (kaempferol-3-O-glucoside) can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector. Alternatively, a bioluminescent UDP detection assay (e.g., UDP-Glo™) can be used to measure the release of UDP.

Protocol 2: General Assay for Acyl-CoA:flavonoid Acyltransferase (ACT) Activity

This is a general protocol that can be adapted for the specific acyltransferase involved in this compound synthesis.

1. Enzyme Preparation:

-

Follow a similar procedure as described for UFGT purification.

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Enzyme preparation

-

Astragalin (kaempferol-3-O-glucoside) as the acyl acceptor

-

p-Coumaroyl-CoA as the acyl donor

-

3. Incubation:

-

Incubate the mixture at a suitable temperature (e.g., 30°C) for a specific time.

4. Reaction Termination and Analysis:

-

Terminate the reaction by adding acid (e.g., HCl) or an organic solvent.

-

Analyze the formation of this compound by HPLC, similar to the UFGT assay.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to control the flux of metabolites through the pathway in response to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding the enzymes of the flavonoid pathway is a primary point of regulation. Several families of transcription factors are involved:

-

R2R3-MYB Transcription Factors: These are key regulators of the phenylpropanoid and flavonoid pathways. Specific MYB proteins can act as activators or repressors of the structural genes (e.g., CHS, CHI, F3H, FLS). For instance, in Arabidopsis thaliana, AtMYB11, AtMYB12, and AtMYB111 are known to activate the expression of genes leading to flavonol synthesis.

-

basic Helix-Loop-Helix (bHLH) Transcription Factors: These often form complexes with MYB proteins to regulate target gene expression.

-

WD40-repeat Proteins: These proteins can act as scaffolds, bringing together MYB and bHLH transcription factors to form a regulatory complex.

The interplay of these transcription factors allows for fine-tuned control over the production of specific flavonoids in different tissues and at different developmental stages.

Figure 2: A simplified diagram of the transcriptional regulation of this compound biosynthesis.

Hormonal Regulation

Plant hormones play a significant role in modulating the flavonoid biosynthesis pathway and, consequently, the accumulation of this compound.

-

Jasmonic Acid (JA): Jasmonates are signaling molecules involved in plant defense and development. Exogenous application of jasmonic acid has been shown to induce the expression of genes in the flavonoid pathway and lead to the accumulation of various secondary metabolites.

-

Salicylic Acid (SA): Salicylic acid is another key hormone in plant defense signaling. It has been shown to induce flavonoid accumulation in several plant species, suggesting a potential role in regulating this compound biosynthesis.

Experimental Workflow for Investigating this compound Biosynthesis

A typical workflow for studying the this compound biosynthesis pathway is outlined below.

Figure 3: A logical workflow for investigating the this compound biosynthesis pathway.

Conclusion

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from the initial precursors to the final acylated flavonoid. Understanding the enzymes, their kinetics, and the regulatory networks that control this pathway is essential for harnessing its potential. The information presented here serves as a valuable resource for researchers aiming to elucidate the intricate details of this compound biosynthesis, as well as for those interested in the metabolic engineering of plants or microorganisms for the enhanced production of this promising bioactive compound. Further research is needed to fully characterize the specific enzymes involved in the final steps of the pathway and to unravel the precise regulatory mechanisms that govern this compound accumulation in different plant species.

References

Physical and chemical properties of Tiliroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliroside, a glycosidic flavonoid found in numerous plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biosynthesis and chemical synthesis, and detailed experimental protocols for its extraction, isolation, and analysis. Furthermore, this guide elucidates the molecular mechanisms underlying its potent anti-inflammatory, antioxidant, and anti-diabetic properties through detailed descriptions and diagrams of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Physical and Chemical Properties

This compound is a kaempferol-3-O-β-D-(6''-E-p-coumaroyl)-glucopyranoside. Its chemical structure consists of a flavonoid aglycone (kaempferol) linked to a glucose molecule, which is further esterified with a p-coumaric acid moiety.[1] This acylation is crucial for many of its biological activities.

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [2] |

| Synonyms | Tribuloside, Trans-Tiliroside | [2] |

| CAS Number | 20316-62-5 | [2] |

| Molecular Formula | C₃₀H₂₆O₁₃ | [2] |

| Molecular Weight | 594.52 g/mol | |

| Appearance | Yellow amorphous powder | |

| Melting Point | 257-260 °C | |

| Solubility | Soluble in DMSO and DMF. Limited solubility in water. | |

| UV λmax | 268, 317 nm (in Methanol) | |

| Storage | Store at -20°C in a dry, dark place. |

Spectral Data

-

¹H-NMR (400 MHz, CDCl₃): The ¹H-NMR spectrum of this compound displays characteristic signals for the kaempferol, glucose, and p-coumaroyl moieties. Key signals include those for the aromatic protons of the flavonoid A and B rings, the anomeric proton of the glucose unit, and the vinyl protons of the p-coumaroyl group.

-

¹³C-NMR: The ¹³C-NMR spectrum shows resonances corresponding to the 30 carbon atoms of the this compound molecule. The signals for the carbonyl carbons of the flavonoid and the ester group, as well as the aromatic and glycosidic carbons, are key identifiers.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows the [M-H]⁻ ion in negative mode.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic (C=C) bonds, and an ester (C=O) linkage.

Biosynthesis and Chemical Synthesis

Biosynthesis

The biosynthesis of this compound in plants is a multi-step process involving three main stages:

-

Aglycone Formation: The kaempferol backbone is synthesized via the phenylpropanoid and flavonoid biosynthesis pathways, starting from phenylalanine.

-

Glycosylation: The kaempferol molecule is glycosylated at the C-3 hydroxyl group with a glucose molecule, typically from UDP-glucose, to form astragalin (kaempferol-3-O-glucoside).

-

Acylation: The final step involves the acylation of the 6''-hydroxyl group of the glucose moiety with p-coumaroyl-CoA.

Chemical Synthesis

The chemical synthesis of this compound can be achieved through a multi-step process. A common strategy involves the protection of the hydroxyl groups of kaempferol and glucose, followed by glycosidic bond formation and subsequent acylation. The synthesis of trans-tiliroside derivatives has been reported, providing a framework for the synthesis of the parent compound.

Experimental Protocols

Extraction and Isolation

This compound can be extracted from various plant materials, such as the flowers of Tilia species or the fruits of Rosa species.

3.1.1. Maceration with Stirring

-

Air-dry and powder the plant material.

-

Macerate the powdered material with 80% methanol at room temperature with continuous stirring for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20.

3.1.2. Ultrasound-Assisted Extraction (UAE)

-

Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol).

-

Place the mixture in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) at a controlled temperature.

-

Filter the extract and evaporate the solvent. This method often provides higher extraction yields in a shorter time compared to maceration.

3.1.3. Accelerated Solvent Extraction (ASE)

-

Pack the powdered plant material into an extraction cell.

-

Perform the extraction using an ASE system with a solvent such as 70% ethanol with 1% acetic acid at an elevated temperature and pressure.

-

This technique is highly efficient and requires significantly less solvent and time.

High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of this compound is typically performed using reverse-phase HPLC with UV detection.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 310 nm.

-

Quantification: Based on a calibration curve constructed using a certified this compound standard.

Biological Activities and Signaling Pathways

This compound exhibits a range of beneficial biological activities, primarily attributed to its anti-inflammatory, antioxidant, and anti-diabetic effects.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), specifically JNK and p38, in lipopolysaccharide (LPS)-stimulated macrophages. This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Additionally, this compound can suppress the nuclear factor-kappa B (NF-κB) pathway by inhibiting the degradation of IκBα. More recent studies have also implicated its role in attenuating NLRP3 inflammasome activation.

Antioxidant Activity

The antioxidant properties of this compound are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Anti-diabetic Activity

This compound has demonstrated significant anti-diabetic potential through multiple mechanisms. It can inhibit the activity of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates, thereby reducing postprandial hyperglycemia. Furthermore, it has been shown to inhibit glucose uptake in the intestine by targeting both the sodium-dependent glucose transporter 1 (SGLT1) and the glucose transporter 2 (GLUT2). In peripheral tissues, this compound can enhance insulin sensitivity and glucose uptake by activating the adiponectin signaling pathway, which involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and metabolic regulation, makes it an attractive candidate for further research and development. This guide provides a solid foundation of its chemical, physical, and biological properties, along with practical experimental methodologies, to aid scientists and researchers in their exploration of this versatile flavonoid. Further studies are warranted to fully elucidate its clinical efficacy and safety profile for potential applications in human health.

References

Tiliroside and Its Derivatives: A Comprehensive Technical Guide on Natural Occurrence, Bioactivity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a prominent glycosidic flavonoid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Chemically known as kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside, this compound is found in a variety of medicinal and dietary plants. Its unique structure, featuring a kaempferol aglycone linked to a glucose molecule acylated with p-coumaric acid, is believed to be a key contributor to its biological effects. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their natural sources, multifaceted bioactivities, and the experimental methodologies employed in their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Occurrence of this compound

This compound is widely distributed in the plant kingdom, with notable concentrations found in the Rosaceae, Tiliaceae, and Malvaceae families.[1][2][3] The quantity of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed.[3]

| Plant Family | Species | Plant Part | This compound Content (mg/g of dry weight unless otherwise specified) |

| Rosaceae | Agrimonia pilosa | - | Major component of ethanol extract |

| Rosa rugosa | Flowers | Not specified | |

| Rubus idaeus (Raspberry) | Fruits, Leaves | Present | |

| Fragaria ananassa (Strawberry) | Seeds (defatted) | High concentration, 243.2 mg isolated from 100g of plant material | |

| Tiliaceae | Tilia species (Linden) | Flowers/Inflorescences | Can be a rich source, with yields up to 7.400 ± 0.019 mg/g of dry extract using optimized extraction.[3] |

| Malvaceae | Alcea biennis | - | Ethyl acetate subextract contained 75.4263 mg/g |

| Althaea rosea | Flowers | Present | |

| Elaeocarpaceae | Heliocarpus terebinthinaceus | Seeds | Present |

| Thymelaeaceae | Daphne genkwa | - | Present |

| Amaranthaceae | Pfaffia townsendii | - | Major isolated glycoside flavonoid |

| Ulmaceae | Guazuma ulmifolia | Leaves | Present |

| Elaeagnaceae | Hippophae salicifolia | Leaves | A major flavonoid glycoside |

| Lamiaceae | Lamium album | - | Present |

| Lamium purpureum | - | Present | |

| Acanthaceae | Odontonema strictum | - | Present |

| Euphorbiaceae | Eremocarpus setigerus | Seeds | Present |

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, neuroprotective, and hepatoprotective activities. A selection of these activities with available quantitative data is presented below.

| Biological Activity | Compound | Assay/Model | IC50/EC50/ED50 |

| Anti-inflammatory | This compound | Inhibition of enzymatic lipid peroxidation | 12.6 µM |

| This compound | Inhibition of non-enzymatic lipid peroxidation | 28 µM | |

| This compound | TPA-induced mouse ear inflammation | 357 µ g/ear | |

| This compound | Phospholipase A2-induced mouse paw edema | 35.6 mg/kg | |

| Antioxidant | This compound | DPPH radical scavenging | 6 µM |

| This compound | Superoxide radical scavenging | 21.3 µM | |

| Anti-diabetic | This compound | Pancreatic α-amylase inhibition | 0.28 mM |

| Synthetic this compound Derivative (7a) | Glucose consumption in IR-HepG2 cells | 18.26 ± 2.01 µM | |

| Synthetic this compound Derivative (7c) | Glucose consumption in IR-HepG2 cells | 10.25 ± 1.25 µM | |

| Synthetic this compound Derivative (7h) | Glucose consumption in IR-HepG2 cells | 12.31 ± 1.13 µM | |

| Metformin (Positive Control) | Glucose consumption in IR-HepG2 cells | 21.32 ± 2.35 µM | |

| Anticancer | This compound | T47D breast cancer cell line | 67.79 µg/ml |

| This compound | MCF7 breast cancer cell line | 112.77 µg/ml | |

| Neuroprotective | This compound | Antidepressant-like effect (Forced Swim Test) | 0.04 mg/kg |

| This compound | Antidepressant-like effect (Tail Suspension Test) | 0.014 mg/kg |

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

-

MAPK Pathway: this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in lipopolysaccharide (LPS)-activated macrophages. This inhibition leads to the downregulation of pro-inflammatory mediators.

-

NF-κB Pathway: this compound can also modulate the NF-κB pathway, a central regulator of inflammation. It has been observed to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

References

Tiliroside: A Glycosidic Flavonoid of Pharmacological Interest

An In-depth Technical Guide to Tiliroside Content in Botanical Sources

This compound, chemically known as Kaempferol-3-O-β-D-(6″-E-p-coumaroyl)-glucopyranoside, is a prominent glycosidic flavonoid found across various plant species.[1] This compound is the subject of extensive research due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, hepatoprotective, and anti-cancer properties.[2][3][4] this compound is biosynthesized in plants through a multi-step process that begins with the shikimate pathway to produce the flavonoid aglycone (kaempferol), followed by glucosylation and the addition of a coumaroyl group.[2] Its molecular structure, particularly the presence of the p-coumaric acid moiety, is crucial for its bioactivity. This guide provides a comprehensive overview of this compound content in different plant parts, details the experimental protocols for its quantification, and illustrates its key signaling pathways.

Quantitative Analysis of this compound in Various Plant Parts

The concentration of this compound varies significantly among different plant species and between the various parts of a single plant. Flowers and leaves are often identified as the richest sources. The following table summarizes quantitative data from several studies, highlighting the diverse botanical origins and corresponding this compound yields.

| Plant Species | Plant Part | This compound Content | Analytical Method | Reference(s) |

| Alcea biennis Winterl | Aerial Parts (Ethyl Acetate Subextract) | 75.426 mg/g | HPLC | |

| Tilia platyphyllos Scop. | Inflorescences | 5.58 mg/g | SPE/RP-HPLC | |

| Tilia L. | Flowers | 7.400 ± 0.019 mg/g (dry extract) | Accelerated Solvent Extraction (ASE) / LC-ESI-MS/MS | |

| Tilia americana | Leaves (Fraction FAC1-2) | 24.7 mg/g | HPLC | |

| Tilia platyphyllos Scop. | Leaves | 4.92 mg/g | SPE/RP-HPLC | |

| Althaea rosea Cav. var. nigra | Flowers | 4.75 mg/g | SPE/RP-HPLC | |

| Rosa rugosa Thunb. | Flowers | 3.98 mg/g | SPE/RP-HPLC | |

| Pfaffia townsendii | Aerial Parts (Ethanol Extract) | 4.74 µg/mg (of extract) | HPLC-MS | |

| Potentilla chinensis | Whole Plant (Ethanol Extract) | Isolated and identified as a major active component | HPLC | |

| Rubus chingii | Leaves | Isolated and identified as an active anticoagulant component | Chromatography |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is critical for research and drug development. Methodologies often involve a multi-step process from sample preparation to final analysis. Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.

Sample Preparation and Extraction

-

Drying and Pulverization : Dried and powdered plant material is the standard starting point. For example, 5g of the material is used for extraction.

-

Solvent Extraction :

-

Hot Methanol Extraction : The plant material is extracted with 80% hot methanol for 2 hours on a water bath. The process is repeated, and the combined extracts are filtered and evaporated to dryness.

-

Accelerated Solvent Extraction (ASE) : This technique has been shown to be highly efficient. Optimal conditions for Tilia L. flowers were found to be 70% ethanol with 1% acetic acid as the solvent, yielding up to 7.400 mg of this compound per gram of dry extract.

-

-

Initial Purification : The dried extract is dissolved in hot water, vortex-mixed, and centrifuged to remove insoluble components.

Solid-Phase Extraction (SPE) for Purification

SPE is a sample preparation technique used to purify the crude extract and isolate this compound for subsequent analysis.

-

Column Conditioning : A C18 SPE cartridge is conditioned sequentially with 10 mL of 100% methanol and 10 mL of water.

-

Sample Loading : The aqueous sample from the previous step is applied to the conditioned cartridge.

-

Washing : The column is washed with 5 mL of water to remove polar impurities.

-

Elution : this compound is eluted from the cartridge using 5 mL of 100% methanol. This eluate is collected for HPLC analysis.

Chromatographic Analysis (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used for the final separation and quantification.

-

Instrumentation : A standard HPLC system equipped with a UV detector and a stainless-steel ODS Hypersil column is used.

-

Mobile Phase : An isocratic mobile phase, such as methanol-10% acetic acid (50:50, v/v), is commonly used at a flow rate of 1.0 mL/min.

-

Detection : Chromatograms are monitored at a wavelength of 313 nm.

-

Quantification : The amount of this compound in the sample is determined by the external standard method, comparing the peak height or area of the sample to that of a known standard.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key cellular signaling pathways, primarily related to inflammation, oxidative stress, and metabolism.

Inhibition of MAPK Inflammatory Pathway

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound demonstrates potent anti-inflammatory activity. It significantly inhibits the phosphorylation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK). This inactivation of the MAPK/JNK and MAPK/p38 pathways prevents the downstream expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Notably, this compound does not appear to significantly affect the NF-κB signaling pathway.

Activation of the Keap1-Nrf2 Antioxidant Pathway

This compound provides neuroprotection and hepatoprotection by combating oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) binds to Nrf2, leading to its degradation. This compound acts as a Keap1 inhibitor, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and promotes the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound: Biosynthesis, Bioactivity and Structure activity relationship (SAR)- A review | Semantic Scholar [semanticscholar.org]

- 3. Optimization of Extraction Conditions for Determination of this compound in Tilia L. Flowers Using an LC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of trans-tiliroside as active principle with anti-hyperglycemic, anti-hyperlipidemic and antioxidant effects from Potentilla chinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Biological Activities of Tiliroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a glycosidic flavonoid predominantly found in various medicinal and dietary plants such as Tilia species, rose hips, and strawberries, has garnered significant scientific interest for its diverse pharmacological properties.[1] This review provides an in-depth technical guide to the core biological activities of this compound, focusing on its anti-inflammatory, antioxidant, anti-diabetic, hepatoprotective, and anti-cancer effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a summary of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways modulated by this promising natural compound.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[2] Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediator production.

Signaling Pathways

This compound's anti-inflammatory activity is significantly attributed to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 pathways.[3] In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the phosphorylation of JNK and p38 proteins.[4] This inhibition leads to the downregulation of downstream inflammatory responses. Notably, this compound does not exhibit a significant inhibitory effect on the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2 or the degradation of IκB-α, suggesting that its anti-inflammatory mechanism is largely independent of the canonical NF-κB signaling pathway.[4]

Quantitative Data

| Assay | Model | Parameter | Value | Reference |

| Mouse Paw Edema | Phospholipase A₂-induced | ED₅₀ | 35.6 mg/kg | |

| Mouse Ear Inflammation | TPA-induced | ED₅₀ | 357 µ g/ear | |

| Nitric Oxide Production | LPS-activated RAW 264.7 cells | IC₅₀ | Not explicitly stated, but significant at P<0.01 | |

| iNOS Protein Expression | LPS-activated RAW 264.7 cells | - | Dose-dependent downregulation (P<0.01) | |

| COX-2 Protein Expression | LPS-activated RAW 264.7 cells | - | Dose-dependent downregulation (P<0.01) |

Experimental Protocols

-

Animal Model: Male Swiss mice (25-35 g) are used.

-

Treatment: Animals are orally administered with this compound (e.g., 1 mg/kg), vehicle (control), or a reference anti-inflammatory drug.

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve. The inhibitory effect of this compound on NO production is calculated.

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.

Signaling Pathways

This compound's antioxidant effects are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound has been identified as a novel inhibitor of Kelch-like ECH-associated protein 1 (KEAP1). By disrupting the interaction between KEAP1 and Nrf2, this compound prevents the ubiquitination and subsequent degradation of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Quantitative Data

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC₅₀ | 6 µM | |

| Superoxide Radical Scavenging | IC₅₀ | 21.3 µM | |

| Enzymatic Lipid Peroxidation | IC₅₀ | 12.6 µM | |

| Non-enzymatic Lipid Peroxidation | IC₅₀ | 28 µM |

Experimental Protocols

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Mix 1 mL of the DPPH solution with 1 mL of the this compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Anti-diabetic Activity

This compound has shown promising anti-diabetic effects, primarily by inhibiting carbohydrate digestion and glucose absorption, and by improving insulin sensitivity.

Signaling Pathways

This compound and its derivatives stimulate glucose transporter 4 (GLUT4) translocation to the cell surface in skeletal muscle cells through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation of AMPK leads to the phosphorylation of its downstream substrate, AS160 (Akt substrate of 160 kDa), which in turn promotes the translocation of GLUT4-containing vesicles to the plasma membrane, thereby enhancing glucose uptake into the cells. This mechanism is distinct from the insulin-stimulated pathway.

Quantitative Data

| Assay | Model | Parameter | Value | Reference |

| Pancreatic α-amylase inhibition | In vitro | IC₅₀ | 0.28 mM |

Experimental Protocols

-

Animal Model: Male ICR mice are fasted overnight.

-

Treatment: this compound (e.g., 100 mg/kg) or vehicle is administered orally.

-

Glucose Challenge: After 30 minutes, a glucose solution (2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Hepatoprotective Activity

This compound has been shown to protect the liver from various toxins, an effect attributed to its antioxidant and anti-inflammatory properties.

Mechanisms of Action

This compound exerts its hepatoprotective effects against D-galactosamine (D-GalN)/LPS-induced liver injury by inhibiting the production of tumor necrosis factor-alpha (TNF-α), reducing the sensitivity of hepatocytes to TNF-α, and directly protecting hepatocytes against D-GalN-induced damage. More recent studies have highlighted the role of the Nrf2 pathway in this compound's hepatoprotection against acetaminophen-induced liver injury, where it mitigates oxidative stress.

Experimental Protocols

-

Animal Model: Male mice are used.

-

Treatment: this compound is administered orally at various doses (e.g., 25-100 mg/kg) for a specified period.

-

Induction of Injury: One hour after the final dose of this compound, D-galactosamine (e.g., 700 mg/kg) and LPS (e.g., 10 µg/kg) are intraperitoneally injected.

-

Sample Collection: After a set time (e.g., 8 hours), blood and liver tissues are collected.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

-

Histopathological Analysis: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess liver damage.

Anti-cancer Activity

This compound has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Mechanisms of Action

In human breast cancer cell lines T47D and MCF-7, this compound induces apoptosis. In T47D cells, this is mediated by the activation of caspases 8 and 9 and a decrease in the expression of the anti-apoptotic protein Bcl-2. In MCF-7 cells, apoptosis appears to be induced through an extrinsic pathway involving caspase 8 activation.

Quantitative Data

| Cell Line | Assay | Parameter | Value | Reference |

| T47D (human breast cancer) | MTT | IC₅₀ | 67.79 µg/mL | |

| MCF-7 (human breast cancer) | MTT | IC₅₀ | 112.77 µg/mL |

Experimental Protocols

-

Cell Seeding: Cancer cells (e.g., T47D, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of this compound from plant material is outlined below.

Experimental Workflow

Detailed Protocol

-

Plant Material Preparation: The dried plant material is ground into a fine powder.

-

Extraction: The powdered material is extracted with 70% ethanol under reflux for 2 hours. This process is typically repeated twice.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is resuspended in water and sequentially partitioned with hexane, ethyl acetate, and n-butanol.

-

Fraction Selection: The ethyl acetate fraction, which is typically rich in this compound, is collected.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Isolation and Crystallization: Fractions containing this compound are combined and crystallized from methanol to yield pure this compound. The purity is then confirmed by HPLC.

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities that hold significant therapeutic potential. Its well-defined mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolic regulation, make it a compelling candidate for further investigation in the development of novel drugs and nutraceuticals. This technical guide provides a foundational resource for researchers to design and execute further studies aimed at fully elucidating the pharmacological profile of this compound and translating these findings into clinical applications.

References

- 1. A novel KEAP1 inhibitor, this compound, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Antioxidant Properties of the Extract, this compound, and Patuletin 3-O-β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. A novel KEAP1 inhibitor, this compound, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Tiliroside: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms and therapeutic promise of a natural flavonoid.

Introduction

Tiliroside, a glycosidic flavonoid found in a variety of plants including rose hips, strawberries, and raspberries, has emerged as a compound of significant interest in pharmacological research.[1] Its diverse biological activities, including anti-inflammatory, antioxidant, anti-diabetic, anti-obesity, hepatoprotective, neuroprotective, and anticancer effects, position it as a promising candidate for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Pharmacological Activities and Mechanisms of Action

This compound exerts its multifaceted pharmacological effects through the modulation of several key signaling pathways. These intricate molecular interactions are central to its therapeutic potential.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[4] Its primary mechanisms involve the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling cascades.

One of the core pathways targeted by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This inhibition leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators. Interestingly, this compound does not appear to significantly affect the phosphorylation of extracellular signal-regulated kinase (ERK) or the degradation of IκB-α, suggesting a selective mechanism of action within the MAPK and NF-κB signaling networks.

Further studies in BV2 microglia have revealed that this compound can inhibit neuroinflammation by targeting TNF receptor-associated factor 6 (TRAF-6), a key upstream regulator of both the NF-κB and p38 signaling pathways.

This compound's Anti-inflammatory Signaling Pathway

Antioxidant and Neuroprotective Properties

This compound exhibits significant antioxidant activity, which is closely linked to its neuroprotective effects. A key mechanism underlying these properties is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound has been shown to increase the protein levels of Nrf2, as well as its downstream targets heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), in BV2 microglia and HT22 hippocampal neurons. This activation of the Nrf2 antioxidant response element (ARE) pathway helps to protect cells from oxidative stress-induced damage.

The neuroprotective effects of this compound have been demonstrated by its ability to reduce neuroinflammation-induced toxicity, DNA fragmentation, reactive oxygen species (ROS) generation, and calcium accumulation in neuronal cells. Furthermore, this compound has been shown to inhibit the acetylation of NF-κB-p65 through the activation of Sirtuin 1 (SIRT1), further contributing to its anti-neuroinflammatory and neuroprotective activities.

This compound's Nrf2-Mediated Antioxidant Pathway

Anti-diabetic and Anti-obesity Effects

This compound has shown considerable promise in the management of metabolic disorders such as diabetes and obesity. Its anti-diabetic effects are, in part, mediated by the inhibition of carbohydrate digestion and glucose absorption in the gastrointestinal tract. This compound acts as a noncompetitive inhibitor of pancreatic α-amylase and also inhibits glucose uptake in human intestinal Caco-2 cells, likely by affecting both sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2).

In obese-diabetic mouse models, this compound administration has been shown to ameliorate metabolic disorders by enhancing fatty acid oxidation. This is achieved through the activation of adiponectin signaling, which leads to the upregulation of adiponectin receptors (AdipoR1 and AdipoR2) in the liver and skeletal muscle. The subsequent activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα) promotes fatty acid oxidation and reduces triglyceride accumulation.

This compound's Anti-obesity and Anti-diabetic Signaling Pathway

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects against liver injury induced by toxins such as D-galactosamine (D-GalN) and lipopolysaccharide (LPS). Its protective mechanism is multifaceted, involving the inhibition of tumor necrosis factor-alpha (TNF-α) production and a reduction in the sensitivity of hepatocytes to TNF-α-induced damage. Furthermore, this compound has been identified as a novel KEAP1 inhibitor, leading to the activation of the NRF2 pathway, which protects against acetaminophen-induced oxidative stress and acute liver injury.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. It has been shown to induce apoptosis in T47D and MCF-7 breast cancer cells. The proposed mechanism involves the activation of caspases 8 and 9 and a decrease in the expression of the anti-apoptotic protein Bcl-2. In liver cancer cells, this compound has been reported to act as a carbonic anhydrase XII (CAXII) inhibitor, suppressing cancer development and modulating the E2F/caspase-3 axis.

Skin Health and Tyrosinase Inhibition

This compound has shown potential as a skin-whitening agent due to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis. It acts as a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase. In B16 mouse melanoma cells, this compound has been shown to significantly inhibit intracellular tyrosinase activity and melanin production. Beyond its effects on pigmentation, this compound's antioxidant and anti-inflammatory properties may also protect the skin from UV-induced damage and premature aging.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the pharmacological effects of this compound.

| Pharmacological Effect | Model System | Parameter | Value | Reference |

| Anti-inflammatory | LPS-activated RAW 264.7 macrophages | NO Production Inhibition | IC50 not specified, significant at 12.5-100 µM | |

| Anti-inflammatory | Mouse paw edema (phospholipase A2-induced) | Edema Inhibition | ED50 = 35.6 mg/kg | |

| Anti-inflammatory | Mouse ear inflammation (TPA-induced) | Inflammation Inhibition | ED50 = 357 µ g/ear | |

| Anti-diabetic | Porcine pancreatic α-amylase | Enzyme Inhibition | IC50 = 0.28 mM, Ki = 84.2 µM (noncompetitive) | |

| Anticancer | T47D breast cancer cells | Cytotoxicity | IC50 = 67.79 µg/mL | |

| Anticancer | MCF-7 breast cancer cells | Cytotoxicity | IC50 = 100.00 µg/mL | |

| Anticancer | SNU-387 liver cancer cells | Cytotoxicity | IC50 = 464 µg/mL | |

| Anticancer | LMH/2A liver cancer cells | Cytotoxicity | IC50 = 510 µg/mL | |

| Anticancer | McA-RH7777 liver cancer cells | Cytotoxicity | IC50 = 422 µg/mL | |

| Anticancer | N1-S1 Fudr liver cancer cells | Cytotoxicity | IC50 = 414 µg/mL | |

| Tyrosinase Inhibition | Mushroom tyrosinase (monophenolase) | Enzyme Inhibition | Ki = 0.052 mM (competitive) | |

| Tyrosinase Inhibition | Mushroom tyrosinase (diphenolase) | Enzyme Inhibition | Ki = 0.26 mM (competitive) | |

| Tyrosinase Inhibition | B16 melanoma cells (intracellular) | Tyrosinase Inhibition | 34.5% inhibition at 0.168 mM | |

| Melanin Inhibition | B16 melanoma cells | Melanin Production Inhibition | 54.1% inhibition at 0.168 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers investigating the pharmacological properties of this compound.